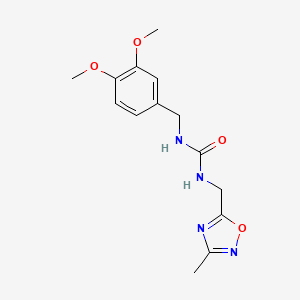

![molecular formula C21H19N3O4 B2562654 4-[3-(喹喔啉-2-氧代)吡咯烷-1-羰基]苯甲酸甲酯 CAS No. 2097933-09-8](/img/structure/B2562654.png)

4-[3-(喹喔啉-2-氧代)吡咯烷-1-羰基]苯甲酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

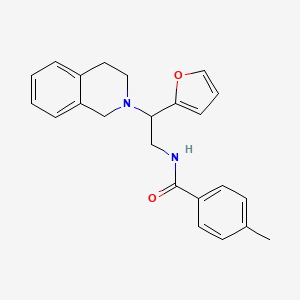

“Methyl 4-[3-(quinoxalin-2-yloxy)pyrrolidine-1-carbonyl]benzoate” is a novel compound that has gained increasing attention from the scientific community due to its potential applications in various fields of research and industry. It contains a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Synthesis Analysis

The synthesis of this compound likely involves the use of pyrrolidine and quinoxaline derivatives. The pyrrolidine ring can be constructed from different cyclic or acyclic precursors, or functionalized from preformed pyrrolidine rings . Quinoxaline derivatives can be synthesized through the spontaneous condensation between o-phenylene diamines and 1,2-dicarbonyl compounds .Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrrolidine ring and a quinoxaline moiety. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The quinoxaline moiety is a nitrogen-containing heterocyclic compound that occurs widely in natural products and many pharmaceutical ingredients .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound likely include condensation, cyclization, and functionalization reactions . The pyrrolidine ring can be constructed or functionalized through various synthetic strategies . Quinoxaline derivatives can undergo various reactions such as oxidation, nitration, diazotization, alkylation, addition, and substitutions .科学研究应用

合成和抗菌活性

与“4-[3-(喹喔啉-2-氧代)吡咯烷-1-羰基]苯甲酸甲酯”类似的喹喔啉衍生物已被合成并评估其抗菌活性。一系列新的4-甲基-((取代苯基)[6H-吲哚(2,3-b)喹喔啉-6基]甲基氨基)苯甲酸酯衍生物对不同的细菌菌株表现出有效的抑制活性,表明它们作为抗菌剂的潜力 (Murthy 等,2011)。

化学合成技术

通过各种化学反应合成喹喔啉衍生物(包括吡咯喹喔啉)的研究突出了喹喔啉化合物在合成复杂分子结构中的多功能性。例如,在铁催化剂促进下,甲基芳烃和 1-(2-氨基苯基)吡咯之间的氧化偶联展示了一种生产 4-芳基吡咯并[1,2-α]喹喔啉的方法,展示了一种构建喹喔啉基骨架的策略,该骨架在材料科学和有机合成中具有潜在应用 (Ahn 等,2021)。

生化分析和生物传感器

喹喔啉衍生物也已在用于检测生物和药物样品的生物传感器开发中得到探索。例如,一种结合喹喔啉衍生物的修饰电极表现出优异的谷胱甘肽和阿莫西林电催化氧化特性,说明了喹喔啉化合物在分析化学和诊断应用中的潜力 (Karimi-Maleh 等,2014)。

有机化学和催化

基于喹喔啉的化合物,包括与“4-[3-(喹喔啉-2-氧代)吡咯烷-1-羰基]苯甲酸甲酯”在结构上相关的化合物,已用于有机合成和催化,突出了它们在开发新的合成方法和催化过程中的重要性。这些化合物作为合成多种有机分子的关键中间体,为具有潜在应用于各个科学学科的新型化学实体提供了途径 (Sun 等,2007)。

未来方向

The future directions for this compound could involve further exploration of its potential applications in various fields of research and industry. The design of new pyrrolidine compounds with different biological profiles could be guided by the understanding of the influence of steric factors on biological activity .

作用机制

Target of Action

Quinoxaline derivatives have been reported to exhibit a wide range of biological activities and are known to interact with various targets, receptors, or microorganisms . Pyrrolidine derivatives also have a broad spectrum of biological activities . .

Mode of Action

Quinoxaline and pyrrolidine derivatives are known to interact with their targets in various ways, leading to different biological effects .

Biochemical Pathways

Quinoxaline and pyrrolidine derivatives are known to affect various biochemical pathways, but the exact pathways would depend on the specific targets of the compound .

生化分析

Biochemical Properties

Quinoxalines, the class of compounds to which it belongs, are known to interact with various enzymes, proteins, and other biomolecules . These interactions often involve binding to the active sites of enzymes or receptors, leading to changes in their activity

Cellular Effects

Quinoxalines have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

Quinoxalines are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

Drug metabolic reactions are typically divided into two classes: phase I and phase II metabolic reactions

属性

IUPAC Name |

methyl 4-(3-quinoxalin-2-yloxypyrrolidine-1-carbonyl)benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O4/c1-27-21(26)15-8-6-14(7-9-15)20(25)24-11-10-16(13-24)28-19-12-22-17-4-2-3-5-18(17)23-19/h2-9,12,16H,10-11,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMJGTMVXSYBZGK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)N2CCC(C2)OC3=NC4=CC=CC=C4N=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl 2-[[(2-chloroacetyl)amino]methyl]-3-cyclopropylpyrrolidine-1-carboxylate](/img/structure/B2562572.png)

![2-[2-Hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]acetic acid](/img/structure/B2562574.png)

![4-(2,3,4-Trimethoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B2562578.png)

![6-[[4-(4-methoxyphenyl)-5-[(3-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2562583.png)

![Methyl 2-[2-(2-bromobenzoyl)imino-6-nitro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2562584.png)

![Ethyl 2-[2-(4-acetylbenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2562585.png)

![4-[3-(Benzenesulfonyl)quinolin-4-yl]morpholine](/img/structure/B2562590.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)methanone](/img/structure/B2562593.png)